2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This particular compound is characterized by the presence of two chromene rings and a piperazine moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide involves multiple steps. One common synthetic route includes the reaction of 2-oxo-2H-chromene-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The chromene rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted chromene and piperazine derivatives.
Scientific Research Applications
2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The chromene rings can interact with DNA and proteins, leading to antimicrobial and antioxidant effects . The piperazine moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and inhibit microbial growth are key aspects of its action .
Comparison with Similar Compounds
Compared to other coumarin derivatives, 2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide stands out due to its unique combination of two chromene rings and a piperazine moiety. Similar compounds include:
2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide: Exhibits similar antimicrobial and antioxidant activities.
N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide: Another coumarin derivative with comparable biological activities.
The uniqueness of this compound lies in its enhanced bioavailability and potential for diverse chemical modifications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C26H23N3O6 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-oxo-N-[2-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]ethyl]chromene-3-carboxamide |
InChI |
InChI=1S/C26H23N3O6/c30-23(19-15-17-5-1-3-7-21(17)34-25(19)32)27-9-10-28-11-13-29(14-12-28)24(31)20-16-18-6-2-4-8-22(18)35-26(20)33/h1-8,15-16H,9-14H2,(H,27,30) |
InChI Key |
AWXNEWQVXFZKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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